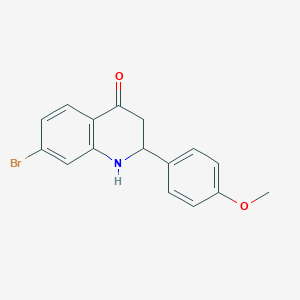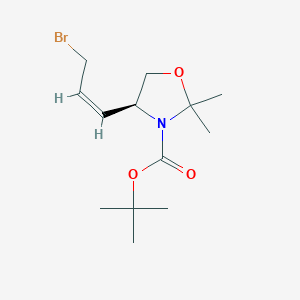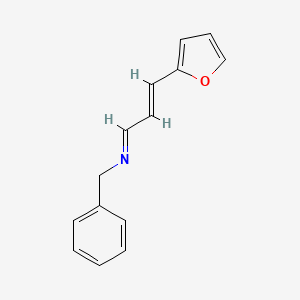
N-(3-(Furan-2-yl)allylidene)-1-phenylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(Furan-2-yl)allylidene)-1-phenylmethanamine is a Schiff base compound characterized by the presence of a furan ring and an imine group. Schiff bases are known for their wide range of applications in various fields, including medicinal chemistry, due to their unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Furan-2-yl)allylidene)-1-phenylmethanamine typically involves the condensation reaction between 3-(2-furyl)acrolein and aniline. This reaction is usually carried out under mild conditions, often in the presence of a catalyst such as acetic acid or a base like sodium hydroxide. The reaction proceeds via the formation of an imine bond between the aldehyde group of 3-(2-furyl)acrolein and the amine group of aniline .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. These methods allow for better control over reaction conditions and can significantly reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-(Furan-2-yl)allylidene)-1-phenylmethanamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The furan ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated furan derivatives.
Applications De Recherche Scientifique
N-(3-(Furan-2-yl)allylidene)-1-phenylmethanamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Used in the synthesis of various organic compounds and as an intermediate in chemical reactions
Mécanisme D'action
The mechanism of action of N-(3-(Furan-2-yl)allylidene)-1-phenylmethanamine involves its interaction with biological targets through its imine group. The compound can form coordination complexes with metal ions, which can enhance its biological activity. The furan ring also contributes to its reactivity and ability to interact with various molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide
- 3-Aryl-3-(furan-2-yl)propenoic acid derivatives
- Substituted-arylideneamino-5-(5-chlorobenzofuran-2-yl)-1,2,4-triazole-3-thiols
Uniqueness
N-(3-(Furan-2-yl)allylidene)-1-phenylmethanamine is unique due to its specific structural features, such as the presence of both a furan ring and an imine group.
Propriétés
Formule moléculaire |
C14H13NO |
|---|---|
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
(E)-N-benzyl-3-(furan-2-yl)prop-2-en-1-imine |
InChI |
InChI=1S/C14H13NO/c1-2-6-13(7-3-1)12-15-10-4-8-14-9-5-11-16-14/h1-11H,12H2/b8-4+,15-10? |
Clé InChI |
IIFSLTOTMBKZEB-DGPRDXKUSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CN=C/C=C/C2=CC=CO2 |
SMILES canonique |
C1=CC=C(C=C1)CN=CC=CC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3,5-Dimethylphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12883863.png)
![N-[(3R)-2,5-Dioxooxolan-3-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B12883867.png)

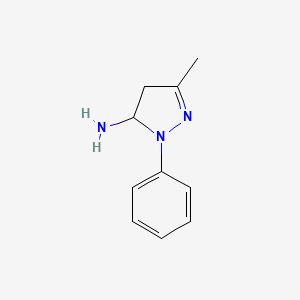

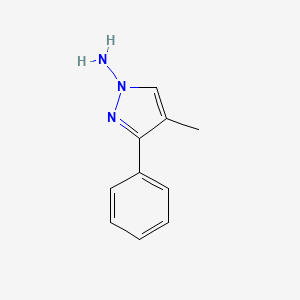
![4-Methyl-2-[(1H-pyrrole-2-carbonyl)oxy]pentanoic acid](/img/structure/B12883901.png)
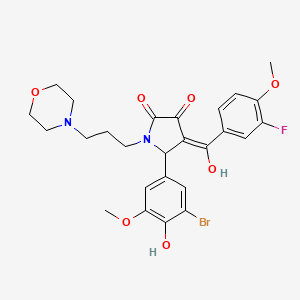
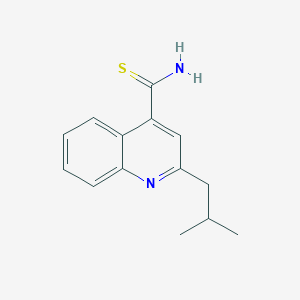
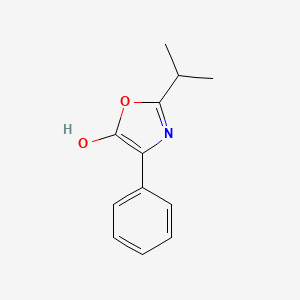

![2-(Carboxy(hydroxy)methyl)-5-fluorobenzo[d]oxazole](/img/structure/B12883934.png)
